3-Pyridinemethanol,a-2-thiazolyl-
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Overview
Description
3-Pyridinemethanol,a-2-thiazolyl- is a compound that combines a pyridine ring with a thiazole ring, connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol,a-2-thiazolyl- can be achieved through various methods. One common approach involves the photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal using TiO2 nanotubes as a photoanode . The reaction conditions include the use of ethylene glycol, Na2SO4, and an applied potential. The reaction activity and product selectivities are influenced by factors such as nanotube morphology, applied potential, Na2SO4 concentration, stirring speed, and pH .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and selectivity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol,a-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo aerobic photo-oxidation in the presence of catalytic amounts of hydrobromic acid to form nicotinic acid .
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, TiO2 nanotubes, and various solvents such as ethylene glycol. The reaction conditions, such as temperature, pH, and stirring speed, play a significant role in determining the reaction outcomes .
Major Products
The major products formed from these reactions include 3-pyridinemethanal and nicotinic acid. These products have significant applications in various fields, including medicine and industry .
Scientific Research Applications
3-Pyridinemethanol,a-2-thiazolyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol,a-2-thiazolyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit tyrosinase catalytic activity, leading to reduced melanin biosynthesis in normal human epidermal melanocytes . This inhibition occurs through the ubiquitin-dependent proteasome pathway, which accelerates tyrosinase degradation .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: An aromatic primary alcohol that serves as a key moiety in many bio-active and industrially important compounds.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: A compound known for its inhibitory effects on tyrosinase catalytic activity and its potential use as a depigmentation agent.
Uniqueness
3-Pyridinemethanol,a-2-thiazolyl- is unique due to its combined pyridine and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
1011-28-5 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
pyridin-3-yl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H8N2OS/c12-8(9-11-4-5-13-9)7-2-1-3-10-6-7/h1-6,8,12H |
InChI Key |
SZXIESCSFKZZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=NC=CS2)O |
Origin of Product |
United States |
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